Molecular structure and properties of 2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol
Molecular structure and properties of 2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol
An In-Depth Technical Guide for Research & Development
Executive Summary
2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol (also known as 2-(benzo[d]oxazol-2-ylthio)ethanol) represents a critical bifunctional scaffold in medicinal chemistry. Characterized by a privileged benzoxazole core linked to a hydroxyethyl tail via a thioether bridge, this compound serves as a versatile intermediate for the synthesis of complex heterocycles. Its structural duality—combining a lipophilic, bioactive aromatic system with a polar, functionalizable alcohol—makes it a high-value target for developing antimicrobial, anticancer, and anti-inflammatory agents. This guide provides a rigorous analysis of its molecular architecture, optimized synthetic pathways, and physicochemical characterization.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule is constructed from a rigid benzoxazole heterocycle fused to a flexible ethyl chain terminating in a hydroxyl group. The sulfur atom at the C2 position acts as a "soft" nucleophilic center during synthesis and a metabolic handle in biological systems.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol |
| Common Synonyms | 2-(Benzo[d]oxazol-2-ylthio)ethanol; 2-(2-Hydroxyethylthio)benzoxazole |
| CAS Number | 126828-31-7 (Commercial/Tentative) |
| Molecular Formula | C₉H₉NO₂S |
| Molecular Weight | 195.24 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~13-14 (Hydroxyl), ~0.5 (Conjugate acid of N) |
| H-Bond Donors/Acceptors | 1 Donor (-OH) / 4 Acceptors (N, O, S, OH) |
Structural Analysis
The benzoxazole ring is planar, contributing to
Part 2: Synthetic Pathways & Optimization
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol relies on a nucleophilic substitution (S-alkylation) strategy. The reaction utilizes the ambident nucleophilicity of 2-mercaptobenzoxazole (MBO).
2.1. The Ambident Nucleophile Challenge
MBO exists in a tautomeric equilibrium between the thiol (heteroaromatic) and thione (amide-like) forms.
-
Thiol Form: Favors S-alkylation (Desired).
-
Thione Form: Favors N-alkylation (Undesired byproduct).
Optimization Strategy: To maximize S-alkylation, the reaction is conducted under basic conditions using a "soft" electrophile (alkyl halide) and a solvent that stabilizes the thiolate anion.
2.2. Optimized Synthesis Protocol
Reaction: 2-Mercaptobenzoxazole + 2-Chloroethanol
Reagents:
-
Substrate: 2-Mercaptobenzoxazole (1.0 eq)
-
Alkylating Agent: 2-Chloroethanol (1.1 eq) or 2-Bromoethanol (1.1 eq)
-
Base: Anhydrous Potassium Carbonate (
, 2.0 eq) or KOH -
Solvent: Acetone (reflux) or DMF (60-80°C)
-
Catalyst (Optional): KI (0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).
Step-by-Step Methodology:
-
Activation: Dissolve 2-mercaptobenzoxazole (10 mmol) in anhydrous acetone (30 mL). Add anhydrous
(20 mmol) and stir at room temperature for 15 minutes to generate the potassium thiolate salt. -
Alkylation: Add 2-chloroethanol (11 mmol) dropwise. If using 2-chloroethanol, adding a catalytic amount of KI is recommended to accelerate the reaction.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
Filter off the inorganic salts (
, excess ) while hot. -
Evaporate the solvent under reduced pressure.
-
Purification: The residue is typically recrystallized from ethanol or an ethanol/water mixture to yield white crystals.
-
2.3. Reaction Mechanism Visualization
Figure 1: Mechanism of S-alkylation via SN2 pathway. The base deprotonates the thiol, generating a thiolate anion which attacks the primary carbon of the haloalcohol.
Part 3: Characterization & Validation
Trustworthiness in synthesis requires rigorous validation. The following spectroscopic data confirms the S-alkylated structure over the N-alkylated isomer.
3.1. NMR Spectroscopy (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
- 7.60–7.65 (m, 2H, Ar-H): Protons on the benzene ring (positions 4, 7).
- 7.30–7.35 (m, 2H, Ar-H): Protons on the benzene ring (positions 5, 6).
-
4.95 (t, 1H, OH): Hydroxyl proton (exchangeable with
). -
3.75 (q/t, 2H,
-OH): Methylene adjacent to oxygen. -
3.45 (t, 2H, S-
): Methylene adjacent to sulfur. -
Note: The S-
signal typically appears upfield relative to O- .
3.2. IR Spectroscopy (KBr Pellet)[1][2]
-
3200–3400 cm⁻¹: Broad O-H stretching (Alcohol).
-
3050 cm⁻¹: C-H stretching (Aromatic).
-
2920, 2850 cm⁻¹: C-H stretching (Aliphatic
). -
1610, 1500 cm⁻¹: C=N and C=C skeletal vibrations (Benzoxazole ring).
-
1240 cm⁻¹: C-O-C stretching (Oxazole ring).
-
~750 cm⁻¹: C-S stretching (Thioether).
Part 4: Biological Potential & Applications[5][6][7]
4.1. Pharmacophore Analysis
The benzoxazole moiety mimics the purine bases of DNA/RNA, often interacting with biological targets via hydrogen bonding (N3 acceptor) and
-
Antimicrobial: The thioether linker provides flexibility, allowing the molecule to adopt conformations necessary to inhibit microbial enzymes (e.g., DNA gyrase).
-
Anticancer: Derivatives of 2-mercaptobenzoxazole have shown cytotoxicity against HeLa and K562 cell lines. The hydroxyethyl tail improves water solubility, a critical parameter for drug bioavailability.
4.2. Synthetic Utility (Linker Chemistry)
This alcohol is a "primary" intermediate. It is rarely the final drug but rather a building block:
-
Appel Reaction / Thionyl Chloride: Converts -OH to -Cl, creating a nitrogen mustard-like alkylating agent.
-
Esterification: Reaction with carboxylic acids to form prodrugs.
-
Oxidation: Conversion to the sulfone or sulfoxide to modify lipophilicity and metabolic stability.
References
-
Synthesis of Benzoxazole Thio-Derivatives: Title: Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives.[3][2] Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR), 2025.[1][2] URL:[Link][1][2]
-
Crystal Structure & Interactions: Title: 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone (Structural Analog Analysis). Source: Acta Crystallographica Section E, 2009. URL:[Link]
-
General Benzoxazole Chemistry: Title: Benzoxazole: Synthetic Methodology and Biological Activities.[3][2][4][5][6] Source: Global Research Online, 2025. URL:[Link]
-
Chemical Identity & Suppliers: Title: 2-(1,3-Benzoxazol-2-ylsulfanyl)ethan-1-ol Compound Summary. Source: ChemicalRegister / ThoreauChem. URL:[Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. zenodo.org [zenodo.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3- d ]Pyrimidines - Vlasov - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
